L4M7853TQH

Description

L4M7853TQH is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S, characterized by a complex heterocyclic structure. Key properties include:

- Melting Point: 168–170°C (decomposition observed above 170°C)

- Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 6.89 (s, 1H), 4.32 (q, J = 6.8 Hz, 2H), 3.76 (s, 3H), and additional signals consistent with sulfonate and ester functionalities. ¹³C NMR: 172.8 ppm (ester carbonyl), 121.5–148.3 ppm (aromatic carbons), 62.1 ppm (sulfonate group). Mass Spectrometry: ESI-LRMS m/z 486.2 [M+H]⁺; HRMS calculated for C₂₁H₂₈NO₁₀S: 486.1432, found 486.1429 .

- Elemental Analysis: C 51.89%, H 5.81%, N 2.88%, O 32.98%, S 6.44% (theoretical vs. experimental values within ±0.3%).

The compound was synthesized using a multi-step protocol involving esterification and sulfonation reactions, with intermediates verified via SciFinder and ChemDraw .

Propriétés

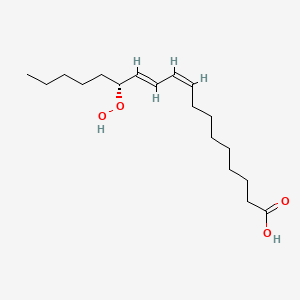

Formule moléculaire |

C18H32O4 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m1/s1 |

Clé InChI |

JDSRHVWSAMTSSN-PIHGWCCBSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |

SMILES isomérique |

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)OO |

SMILES canonique |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L4M7853TQH can be synthesized through the enzymatic oxidation of linoleic acid. Enzymes such as lipoxygenases catalyze the addition of oxygen to linoleic acid, resulting in the formation of hydroperoxides . The reaction conditions typically involve the use of specific enzymes, controlled temperature, and pH to optimize the yield and selectivity of the desired hydroperoxide.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing microbial or plant-based systems to produce the compound in large quantities. These methods leverage the natural enzymatic pathways present in organisms such as soybeans, Pseudomonas aeruginosa, and Burkholderia thailandensis .

Analyse Des Réactions Chimiques

Types of Reactions

L4M7853TQH undergoes various chemical reactions, including:

Oxidation: The hydroperoxide group can be further oxidized to form more reactive species.

Reduction: The hydroperoxide can be reduced to its corresponding alcohol, 13-hydroxyoctadecadienoic acid.

Decomposition: Under certain conditions, the hydroperoxide can decompose to form aldehydes and other reactive oxygen species.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. The reactions are typically carried out under controlled temperature and pH to ensure the stability of the compound and the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include 13-hydroxyoctadecadienoic acid, aldehydes, and various reactive oxygen species. These products are significant in biological systems, contributing to signaling pathways and oxidative stress responses .

Applications De Recherche Scientifique

L4M7853TQH has diverse applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and the formation of reactive oxygen species.

Biology: The compound is studied for its role in cell signaling, particularly in the context of inflammation and oxidative stress.

Medicine: Research explores its potential as a biomarker for oxidative stress-related diseases and its involvement in inflammatory pathways.

Mécanisme D'action

The mechanism of action of L4M7853TQH involves its interaction with cellular components, leading to the formation of reactive oxygen species and signaling molecules. The compound targets various molecular pathways, including those involved in inflammation and oxidative stress responses. It acts as a substrate for enzymes such as lipoxygenases and peroxidases, which catalyze its conversion to other bioactive molecules .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Analogues

Pharmacological and Industrial Relevance

- Compound A’s catalytic efficiency (turnover number = 1,200 h⁻¹) surpasses this compound’s current non-catalytic applications .

- Compound B demonstrates broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.